4-Bromo-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEABNLTWKPDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462236 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505097-65-4 | |
| Record name | 4-BROMO-PYRAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 2h Pyran 2 One and Its Derivatives
Direct Bromination Strategies for 2H-Pyran-2-one Scaffolds
The most straightforward approach to 4-bromo-2H-pyran-2-one involves the direct bromination of the parent 2H-pyran-2-one ring system. This method's success hinges on controlling the regioselectivity to favor substitution at the C4 position.
Regioselective Bromination at the C4 Position of 2H-Pyran-2-one
The electrophilic bromination of 2H-pyran-2-one typically occurs at the C4 position due to the electron density distribution within the pyran ring. This inherent reactivity provides a direct pathway to the desired 4-bromo derivative. The reaction is commonly carried out by treating 2H-pyran-2-one with bromine (Br₂) in a suitable solvent, such as acetic acid, at room temperature. The mechanism involves an electrophilic attack by the bromine on the electron-rich C4 position.
Exploration of Brominating Agents and Reaction Conditions for Pyranone Derivatives
Various brominating agents and reaction conditions have been explored to optimize the synthesis of brominated pyranones, aiming for higher yields and selectivity while minimizing over-bromination. N-Bromosuccinimide (NBS) is a widely used alternative to elemental bromine, often employed under controlled temperatures (e.g., 0–25°C) in solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl₄). The choice of solvent and the stoichiometric ratios of the reactants are critical to achieving the desired outcome. For instance, the synthesis of related brominated pyranones has been achieved using bromoacetyl intermediates, where reaction time and temperature significantly influence regioselectivity and product purity.
Below is a table summarizing various brominating agents and their typical reaction conditions for the synthesis of brominated pyranone derivatives.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromine (Br₂) | 2H-Pyran-2-one | Acetic Acid | Room Temp. | Good | |
| N-Bromosuccinimide (NBS) | 2H-Pyran-2-one derivatives | DMF or CCl₄ | 0–25 | - | |
| N-Bromosuccinimide (NBS) | 5,6-dihydro-2H-pyran-2-one | Methylene Chloride | Ambient | 89 | |
| N-Bromosuccinimide (NBS) | 3-bromo-5,6-dihydro-2H-pyran-2-one | Carbon Tetrachloride | Reflux | 94 | |
| Bromine (Br₂) | 4-Hydroxy-6-methyl-2-pyrone | Appropriate solvent | Controlled | - | smolecule.com |
De Novo Synthesis Approaches for this compound Framework
De novo synthesis offers an alternative to direct bromination, allowing for the construction of the this compound framework from acyclic precursors. These methods provide greater flexibility in introducing various substituents onto the pyranone ring.
Cyclization Reactions in the Formation of Brominated 2H-Pyran-2-ones
The formation of the 2H-pyran-2-one ring can be achieved through various cyclization reactions. One notable example is the base-promoted domino process involving addition-elimination and intramolecular cyclization, which has been reported for synthesizing substituted 2H-pyran-2-one derivatives that can be subsequently brominated. Another approach involves the iodolactonization of 5-substituted (E)-2-bromo-2-en-4-ynoic acids to produce 6-substituted 3-bromo-5-iodo-2(2H)-pyranones. researchgate.net While not directly yielding the 4-bromo isomer, this highlights the utility of cyclization in constructing halogenated pyranones.
Multicomponent Reaction Strategies for Pyranone Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. MCRs have been employed in the synthesis of various pyranone derivatives. For example, a one-pot multicomponent reaction has been described for the synthesis of 4-hydroxy-6-methyl-3-(3-phenylthiazolo[2,3-c] niscpr.res.intriazol-5-yl)-2H-pyran-2-ones from 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various aromatic carboxylic acids. niscpr.res.in Another example involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, dimedone, and substituted aromatic aldehydes to yield 2,3-dihydrofuran (B140613) derivatives, showcasing the versatility of brominated pyranones as starting materials in MCRs. tandfonline.com
Transition Metal-Catalyzed Syntheses Involving this compound
The bromine atom at the C4 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
The C4 bromine atom facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with alkenylboronic acids, which have been shown to proceed in high yields (82-94%). smolecule.com The electronic properties of the bromine substituent promote regioselective functionalization. smolecule.com These reactions are instrumental in the synthesis of complex molecules, including potential anticancer agents via Sonogashira alkynylation and antimicrobial scaffolds through Negishi couplings. smolecule.com The development of Pd/C-mediated coupling-cyclization reactions has also enabled the construction of α-pyrone fused heterocycles. smolecule.com
The following table provides examples of transition metal-catalyzed reactions involving brominated pyranones.
| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst | 4-Bromo-6-methyl-2H-pyran-2-one, Alkenylboronic acids | 4-Alkenyl-6-methyl-2H-pyran-2-one derivatives | 82-94 | smolecule.com |
| Coupling-Cyclization | Pd/C | 5-Iodopyrazole-4-carboxylic acid, Terminal alkyne | Pyrano[4,3-c]pyrazol-4(1H)-one | - | nih.gov |
| Stille Coupling | Pd(0) catalyst | 3,5-Dibromo-2-pyrone, Various alkynes | 3-Alkynyl-5-bromo-2-pyrones | Good to excellent | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at C4 of 2H-Pyran-2-one
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the electron-deficient nature of the pyranone ring and the presence of the bromo substituent at the C4 position make it an excellent substrate for such transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, bases, and reaction conditions is crucial and can influence the reaction's efficiency and selectivity. nih.govacs.org For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at sterically hindered positions in other heterocyclic systems. nih.govorganic-chemistry.org
Sonogashira Cross-Coupling for C4-Alkynylation/Alkenylation
The Sonogashira cross-coupling reaction is a highly effective method for the formation of C(sp²)–C(sp) bonds, specifically coupling aryl or vinyl halides with terminal alkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The functionalization of brominated pyranones and related heterocycles via Sonogashira coupling provides access to alkynyl-substituted derivatives, which are valuable intermediates for further synthetic transformations. researchgate.netbeilstein-journals.org
The reaction proceeds through a catalytic cycle involving both palladium and copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the bromo-pyranone, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org A variety of palladium sources, such as PdCl₂(PPh₃)₂, and copper salts, like CuI, are commonly employed. researchgate.net
Table 1: Examples of Sonogashira Cross-Coupling Reactions on Bromo-Heterocycles The following table is illustrative of typical Sonogashira reaction conditions as applied to related bromo-heterocyclic systems, demonstrating the general applicability of the method.
| Catalyst/Co-catalyst | Substrate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | 4-Bromo-6H-1,2-oxazines | Terminal Alkynes | 4-Alkynyl-6H-1,2-oxazines | Good | researchgate.net |
| Pd(0) / Cu(I) | 3,5-Disubstituted-4-iodoisoxazoles | Terminal Alkynes | C4-Alkynylisoxazoles | Up to 98% | rsc.org |
Suzuki-Miyaura and Negishi Cross-Couplings on Brominated Pyranones
The Suzuki-Miyaura and Negishi cross-coupling reactions are fundamental methods for creating C(sp²)–C(sp²) bonds, widely used to synthesize biaryl compounds and other conjugated systems. nih.govlibretexts.org
The Suzuki-Miyaura coupling utilizes an organoboron reagent, such as a boronic acid or ester, which reacts with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. mdpi.com For brominated pyranones, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position. researchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields. researchgate.net
The Negishi coupling employs an organozinc reagent as the coupling partner. nih.govlibretexts.org While it can achieve similar transformations to the Suzuki coupling, Negishi reactions are often more sensitive to air and water. libretexts.org A key advantage can be the higher reactivity of the organozinc nucleophile, sometimes allowing for couplings that are difficult under Suzuki conditions. In some systems, different ligands are optimal for Suzuki-Miyaura versus Negishi couplings, indicating distinct mechanistic nuances despite the presumed common step of reductive elimination. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Bromo-Heterocycles This table presents examples from related systems to illustrate the conditions and scope of the Suzuki-Miyaura reaction.
| Catalyst System | Substrate | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | 3-Aryl pyrazolo[1,5-a]pyrimidin-5(4H)-one | Good | researchgate.net |
| Pd/IPr | 2,4-Dichloropyridine | Arylboronic acids | 2-Chloro-4-arylpyridines | Moderate to Good | nih.gov |
| Pd(OAc)₂ / SPhos | Halogenated Amino Acids | Arylboronic acids | Biaryl Amino Acids | High | mdpi.com |
Copper-Mediated Reactions for Functionalization of Brominated Pyranones
Copper-catalyzed or mediated reactions represent an economically attractive and environmentally benign alternative for functionalizing organic molecules. nih.govresearchgate.net Copper's rich redox chemistry allows it to promote a variety of transformations, including C–C and C–heteroatom coupling reactions. nih.gov In the context of brominated pyranones, copper can mediate nucleophilic substitution reactions where the bromine atom at the C4 position is replaced by various nucleophiles.
Copper can facilitate reactions that are sometimes challenging for palladium catalysts. These transformations often proceed via different mechanisms, potentially involving single-electron transfer (SET) processes. researchgate.net For example, copper-mediated C-H halogenation has been reported for various aromatic systems, indicating copper's ability to activate and functionalize such scaffolds. beilstein-journals.org This reactivity can be extended to the functionalization of pre-existing brominated compounds, where copper can mediate the coupling with nitrogen, oxygen, or sulfur nucleophiles.
Other Emerging Synthetic Routes for this compound Analogues
Beyond traditional cross-coupling methods, new synthetic strategies are continuously being developed to access pyranone structures and their analogues.
One emerging approach involves the use of N-heterocyclic carbene (NHC) catalysis. A divergent synthesis has been reported where 3-bromoenals react with 1,3-dicarbonyl compounds under oxidative NHC catalysis to selectively produce 2H-pyran-2-ones. acs.org This method relies on the controlled generation of unsaturated acyl azolium intermediates, offering a novel pathway to the pyranone core structure. acs.org
Another synthetic route provides access to 4-bromo-2H-chromenes, which are structural analogues of this compound. This method involves a facile, one-step synthesis from the corresponding chroman-4-ones using phosphorus tribromide (PBr₃). researchgate.net The resulting 4-bromo-2H-chromenes can then be converted to their lithio derivatives, providing a versatile entry point to a wide range of C4-substituted chromenes. researchgate.net
Elucidation of Reactivity and Reaction Mechanisms of 4 Bromo 2h Pyran 2 One
Diels-Alder Cycloaddition Reactions of Brominated 2H-Pyran-2-ones
2H-pyran-2-ones are versatile dienes in [4+2] cycloaddition reactions, a capacity that is significantly influenced by substituents on the ring. nih.gov Due to a degree of aromatic character, 2H-pyran-2-ones are generally reluctant dienes, often requiring harsh reaction conditions to proceed. nih.govnih.gov The cycloaddition initially forms a 2-oxabicyclo[2.2.2]oct-5-ene intermediate, which typically undergoes a spontaneous retro-Diels-Alder reaction to eliminate carbon dioxide, leading to the formation of a cyclohexadiene derivative. nih.gov This subsequent product can then be aromatized. nih.gov
Regioselectivity and Stereoselectivity in Cycloadditions
The outcome of Diels-Alder reactions involving substituted 2H-pyran-2-ones is dictated by regiochemical and stereochemical factors. Theoretical studies using density functional theory (DFT) on bromo-substituted 2H-pyran-2-ones (specifically 3-bromo, 5-bromo, and 3,5-dibromo derivatives) reacting with alkenes have shown distinct preferences. These reactions can form four potential products related to meta/para regioselectivity and endo/exo stereoselectivity.
Computational analyses indicate a preference for meta-regioselectivity via an exo transition state. This pathway is characterized by an asynchronous concerted mechanism with a polar nature. When non-symmetrical dienes and dienophiles are used, "ortho" (1,2) and "para" (1,4) products are generally favored over "meta" (1,3) products. masterorganicchemistry.com The stereochemistry of the reaction is also highly specific, with the configuration of the dienophile being retained in the product. liverpool.ac.uk The "endo rule" is a critical stereochemical principle, where the substituents of the dienophile orient themselves toward the π-orbitals of the diene in the transition state. liverpool.ac.uk
Table 1: Summary of Selectivity in Diels-Alder Reactions of Bromo-Substituted 2H-Pyran-2-ones.
Ambiphilic Dienophile Behavior of Brominated 2H-Pyran-2-one Systems
The reactivity of 2H-pyran-2-one systems in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile. Depending on the substituents, 2H-pyran-2-ones can react as either electron-rich (nucleophilic) or electron-poor (electrophilic) dienes. This ambiphilic character allows them to react with a wide range of dienophiles. researchgate.net
In reactions with electron-rich dienophiles like N,N-diethylpropynamine, the 2H-pyran-2-one acts as the electrophile. researchgate.netresearchgate.net Conversely, when reacting with electron-poor dienophiles that possess electron-withdrawing groups, the 2H-pyran-2-one behaves as the nucleophile. researchgate.netresearchgate.net This shift in electronic demand from a normal to an inverse electron demand Diels-Alder reaction highlights the compound's versatility. The specific substituents on the pyranone ring are crucial in modulating this behavior. researchgate.netrsc.org
Influence of the Bromine Substituent on Dienophile Reactivity
The presence and position of a bromine substituent on the 2H-pyran-2-one ring have a marked effect on its reactivity as a diene. DFT studies have shown that the activation free energies for the Diels-Alder cycloadditions of 3,5-dibromo-2H-pyran-2-one are lower than those for monosubstituted 3-bromo- and 5-bromo-2H-pyran-2-ones. This suggests that increased bromination can enhance the reactivity of the diene system, which aligns with experimental observations.
In contrast, a study on 4-chloro-2(H)-pyran-2-one showed that it undergoes thermal cycloaddition with electron-deficient dienophiles but not with electron-rich ones, indicating that the halogen at the C4 position renders the diene more electron-poor. brad.ac.uk By analogy, a bromine atom at the C4 position is expected to act as an electron-withdrawing group, influencing the frontier molecular orbitals (HOMO and LUMO) of the pyranone and thus directing its reactivity primarily towards electron-rich dienophiles in normal electron demand Diels-Alder reactions. brad.ac.uk
Nucleophilic Reactions at Electrophilic Centers of 4-Bromo-2H-pyran-2-one
The 2H-pyran-2-one ring is susceptible to nucleophilic attack due to the presence of three electrophilic carbon centers: C2, C4, and C6. clockss.org The electron-withdrawing nature of the carbonyl group and the ring oxygen atom polarizes the molecule, making these positions targets for nucleophiles. Such reactions often lead to the opening of the pyran-2-one ring and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org
Substitution Reactions Involving the Bromine Atom
The bromine atom at the C4 position of the pyran-2-one ring is a leaving group and can be displaced through various substitution reactions. While direct nucleophilic aromatic substitution at this position can occur, a prominent application for related compounds like 4-bromo-6-methyl-2-pyrone is in transition metal-catalyzed cross-coupling reactions. These reactions demonstrate the utility of the C-Br bond as a synthetic handle to introduce new carbon-carbon bonds.
Nucleophilic Attack at C2, C4, and C6 Positions of the Pyran-2-one Ring
The electrophilic nature of the C2, C4, and C6 positions makes them susceptible to attack by a variety of nucleophiles. clockss.org
Attack at C6: This position is part of a conjugated system and is activated by the ring oxygen. Nucleophilic attack at C6 is a common pathway that initiates ring opening. For example, reactions with amines or hydrazines can lead to the formation of pyridones or pyridazines, respectively, after initial attack at C6, ring cleavage, and subsequent recyclization. researchgate.net
Attack at C4: The C4 position is activated by the adjacent electron-withdrawing bromine atom. Nucleophiles can attack this site, potentially leading to addition products or, if the bromine acts as a leaving group, substitution products.
Attack at C2: The carbonyl carbon (C2) is a classic electrophilic site. Nucleophilic attack at C2 typically leads to the cleavage of the acyl-oxygen bond, resulting in the opening of the lactone ring to form a δ-hydroxy or δ-keto carboxylic acid derivative. researchgate.net
These reactions showcase the complex reactivity of the this compound scaffold, where the interplay between its diene character and the electrophilic nature of its ring carbons allows for a diverse range of chemical transformations. clockss.org
Table 2: Nucleophilic Attack Sites on the 2H-Pyran-2-one Ring.
The reactivity of the this compound scaffold is characterized by its susceptibility to ring-opening and rearrangement reactions, driven by the electronic nature of the heterocyclic ring system. The presence of the bromine atom at the C-4 position, along with the lactone functionality, creates distinct electrophilic centers that are targets for a variety of chemical transformations.
Ring Opening and Rearrangement Reactions of this compound Scaffolds
The 2H-pyran-2-one ring is known to be susceptible to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions. clockss.org These interactions often result in the opening of the lactone ring, followed by rearrangements to form new heterocyclic or carbocyclic systems, rather than regeneration of the original pyran-2-one ring. clockss.org The bromo-substituent at the C-4 position significantly influences the regioselectivity and outcome of these reactions.
The reaction of this compound and its derivatives with various nucleophiles serves as a potent method for the synthesis of diverse molecular architectures. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Nitrogen-based nucleophiles, such as amines and hydrazines, readily attack the pyran-2-one ring, initiating a cascade of reactions. For instance, the reaction of 4-bromo-6-methyl-2H-pyran-2-one with different nucleophiles leads to a variety of substituted products, demonstrating the versatility of this scaffold in synthetic chemistry. The C-4 position is particularly reactive towards oxidative addition to Pd(0) species, making it an ideal site for cross-coupling reactions. nih.gov
Detailed research findings on these transformations are summarized in the table below, showcasing the conversion of brominated pyranones into more complex structures.
| Nucleophile/Reagent | Product Type | Reaction Type | Yield (%) | Reference |
| Various alkynes | 4-alkynyl-6-methyl-2-pyrones | Sonogashira Cross-Coupling | High | nih.gov |
| E-alkenyl zirconocenes | 4-alkenyl-6-methyl-2-pyrones | Negishi Coupling | Good | nih.gov |
| Trialkylboranes | 4-alkyl-6-methyl-2-pyrones | Suzuki-Miyaura Coupling | N/A | nih.gov |
This table illustrates the utility of 4-bromo-6-methyl-2H-pyran-2-one, a close analog of this compound, in palladium-catalyzed cross-coupling reactions.
The general mechanism for these nucleophile-induced transformations often begins with the attack of the nucleophile at one of the electrophilic centers of the pyran-2-one ring, leading to the opening of the lactone. The resulting intermediate can then undergo intramolecular cyclization or other rearrangements to yield the final product. researchgate.net
Thermal Rearrangements and Valence Isomerization Studies
2H-pyran systems are known to exist in equilibrium with their valence isomers, which are open-chain dienone structures (specifically, 1-oxatrienes). nih.gov This equilibrium is a reversible pericyclic oxa-6π-electrocyclization process. nih.gov The position of this equilibrium is sensitive to various factors, including the substitution pattern on the ring, temperature, and solvent.
Studies on related 2H-pyran systems have shown that steric destabilization of the dienone form can shift the equilibrium towards the cyclic 2H-pyran. nih.gov For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group influences the electronic distribution within the conjugated system, which in turn affects the stability of both the cyclic and open-chain forms.
While specific thermal rearrangement studies focusing solely on this compound are not extensively documented in the provided search context, the general principles of 2H-pyran chemistry suggest that under thermal conditions, it would be subject to this valence isomerization. High temperatures could potentially lead to decarboxylation, a common reaction for 2-pyrones, especially after undergoing a Diels-Alder reaction. researchgate.net Computational studies on the thermal decomposition of related dihydropyran systems indicate that such heterocyclic rings can undergo concerted retro-Diels-Alder reactions, with substituents affecting the activation energy of the process. mdpi.com
The table below summarizes the key aspects of valence isomerization in 2H-pyran systems.
| Isomeric Form | Structure Type | Key Features | Favored by |
| 2H-Pyran | Cyclic | Six-membered heterocyclic ring | Steric hindrance in the open form |
| 1-Oxatriene | Open-chain | Conjugated dienone | Planar conformations, lack of steric hindrance |
Oxidation and Reduction Pathways of Brominated 2H-Pyran-2-one Systems
The oxidation and reduction of the this compound system can target either the carbon-carbon double bonds or the lactone functionality. The specific reaction pathway is determined by the choice of oxidizing or reducing agents and the reaction conditions.
Oxidation: The conjugated diene system within the 2H-pyran-2-one ring is susceptible to oxidative processes. Potential oxidation reactions could include epoxidation of the double bonds or other transformations that introduce oxygen-containing functional groups. In organic chemistry, oxidation is generally characterized by the gain of oxygen atoms or the loss of hydrogen atoms. youtube.com Reagents that could potentially effect such transformations on the this compound scaffold include peroxy acids for epoxidation or stronger oxidizing agents that could lead to ring cleavage.
Reduction: Reduction reactions would typically involve the saturation of the carbon-carbon double bonds or the reduction of the lactone group. Catalytic hydrogenation, using reagents like H₂ over a palladium catalyst, is a common method for reducing C=C double bonds. youtube.com This would convert the this compound into a saturated or partially saturated lactone. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce the ester (lactone) functionality to a diol. The presence of the bromine atom might also influence the reaction, as some reducing agents can effect dehalogenation.
Detailed experimental studies on the specific oxidation and reduction pathways of this compound are not prevalent in the provided search results. However, the reactivity can be inferred from the general behavior of α,β-unsaturated lactones and brominated aromatic compounds.
Applications of 4 Bromo 2h Pyran 2 One As a Versatile Synthetic Building Block
Construction of Substituted 2H-Pyran-2-one Derivatives
4-Bromo-2H-pyran-2-one serves as a powerful precursor for the synthesis of a variety of substituted 2H-pyran-2-one derivatives. The reactivity of the carbon-bromine bond facilitates the introduction of different substituents at the C4-position through various cross-coupling reactions.
For instance, palladium-catalyzed reactions are extensively used to create new carbon-carbon and carbon-heteroatom bonds. The Sonogashira cross-coupling reaction of 4-bromo-6-methyl-2-pyrone with terminal alkynes, catalyzed by Pd/C with a triphenylphosphine (B44618) ligand and cuprous iodide, efficiently produces 4-alkynyl-6-methyl-2-pyrones. nih.gov Similarly, Suzuki-Miyaura coupling with aryl- and vinyl-boronic acids under palladium catalysis allows for the regioselective synthesis of 3-substituted pyrones. researchgate.net
These substituted 2-pyrone derivatives are not only synthetically useful but are also found in numerous natural products with interesting biological activities. mdpi.comresearchgate.net The ability to readily diversify the 2-pyrone scaffold using this compound as a starting material is therefore of significant interest in medicinal chemistry and drug discovery. mdpi.com
Table 1: Examples of Palladium-Catalyzed Coupling Reactions of Bromo-2-pyrones
| Catalyst/Reagents | Reactant | Product Type | Reference |
| Pd/C, Ph₃P, CuI, MeCN, Et₃N | 4-Bromo-6-methyl-2-pyrone | 4-Alkynyl-6-methyl-2-pyrones | nih.gov |
| Pd(PPh₃)₄, K₂CO₃ | 3,5-Dibromo-2-pyrone | 3-Substituted pyrones | researchgate.net |
| Pd(dppf)Cl₂, Tl₂CO₃ | 4-Bromo-6-methyl-2-pyrone | 4-Alkyl-6-methyl-2-pyrones | mdpi.com |
Access to Diverse Heterocyclic Systems via this compound Intermediates
The utility of this compound extends beyond the synthesis of simple substituted pyrones. It serves as a key intermediate for accessing a wide array of more complex heterocyclic systems. researchgate.net The pyran-2-one ring itself can undergo various transformations, including ring-opening and rearrangement reactions, leading to the formation of different heterocyclic cores. clockss.org
Synthesis of Fused-Ring Systems
This compound and its derivatives are valuable precursors for the construction of fused-ring systems. These reactions often involve intramolecular cyclizations or cycloaddition reactions where the pyran-2-one acts as a diene. For example, intramolecular Heck reactions followed by β-hydride elimination or C-H bond activation of O-allylated or O-methallylated ethers derived from bromo-substituted precursors can lead to the formation of fused pyran rings and tetracyclic pyran rings. espublisher.com
Furthermore, pyran-2-one derivatives can be utilized in Diels-Alder reactions with various dienophiles to construct bicyclic and polycyclic frameworks. umich.eduresearchgate.net The reactivity and regioselectivity of these cycloadditions can be influenced by the substituents on the pyran-2-one ring. researchgate.net
Fabrication of Nitrogen-Containing Heterocycles
A significant application of this compound intermediates lies in the synthesis of nitrogen-containing heterocycles. researchgate.net The pyran-2-one ring is susceptible to nucleophilic attack by nitrogen-containing reagents, which can lead to ring-opening and subsequent recyclization to form new heterocyclic systems. clockss.org
For instance, the reaction of pyran-2-one derivatives with ammonia, primary amines, or hydrazines can lead to the formation of pyridines, pyridones, and pyridazines, respectively. clockss.org These transformations provide a powerful tool for the synthesis of a diverse range of nitrogenous heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. pitt.edumdpi.com A pyrone remodeling strategy, involving the 1,2-ring opening of 2-pyrones, has been developed to construct diverse N-fused heterocycles. rsc.org
Utilization in Complex Natural Product Synthesis
The versatility of this compound and its derivatives makes them valuable building blocks in the total synthesis of complex natural products. mdpi.com Many natural products contain the 2H-pyran-2-one motif or can be synthesized from intermediates derived from it. umich.edu The ability to introduce various functional groups and build complex stereochemistry around the pyran-2-one core is crucial for these synthetic endeavors.
The pyran-2-one ring system is a common subunit in numerous biologically relevant small molecules and natural products. nih.gov The strategic use of bromo-substituted pyran-2-ones allows for the late-stage functionalization and elaboration of molecular scaffolds, which is a key advantage in the synthesis of complex targets.
Regiochemical Control in Target Molecule Synthesis using this compound
The bromine substituent in this compound plays a crucial role in directing the regioselectivity of subsequent reactions. This regiochemical control is essential for the precise synthesis of target molecules. In palladium-catalyzed cross-coupling reactions, the position of the bromine atom dictates where the new substituent will be introduced. rsc.org
Computational Chemistry Investigations of 4 Bromo 2h Pyran 2 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, leveraging the power of computational methods, have become indispensable in elucidating the intricate details of the electronic structure and reactivity of molecules like 4-Bromo-2H-pyran-2-one.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing reaction pathways involving brominated pyranones. shd-pub.org.rsrsc.org DFT calculations allow for the exploration of potential energy surfaces, identifying transition states and intermediates, which are crucial for understanding reaction mechanisms. shd-pub.org.rsrsc.org For instance, in Diels-Alder reactions, DFT studies have been employed to investigate the various possible reaction channels, such as the formation of meta- and para-cycloadducts, as well as endo- and exo-isomers. shd-pub.org.rs These calculations have demonstrated that the presence and position of bromine substituents can significantly influence the activation energies of these pathways, thereby dictating the final product distribution. shd-pub.org.rs
Prediction of Regioselectivity and Stereoselectivity
A key application of computational chemistry in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions. shd-pub.org.rs DFT-based reactivity indices have been shown to accurately predict the regiochemistry of cycloaddition products. shd-pub.org.rs For Diels-Alder reactions involving bromo-substituted 2H-pyran-2-ones, theoretical studies have consistently predicted a preference for meta-regioselectivity on the exo pathway. shd-pub.org.rs This predictive power is invaluable for designing synthetic strategies that lead to specific, desired isomers.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Brominated Pyranones
The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the reactivity of brominated pyranones. nih.goviucr.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity. iucr.org Computational studies have shown that the bromine substituent, being an electron-withdrawing group, lowers the LUMO energy of the pyranone ring. This reduction in the LUMO energy, in some cases by as much as 1.5 eV compared to non-brominated analogs, enhances the electrophilicity of the molecule, making it more reactive towards electron-rich species.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8915 |
| LUMO | -1.9353 |
| HOMO-1 | -6.2499 |
| LUMO+1 | -1.0419 |
Theoretical Modeling of Reaction Mechanisms for this compound Transformations
Theoretical modeling plays a crucial role in elucidating the detailed mechanisms of reactions involving this compound. For cycloaddition reactions, DFT studies have indicated that the reactions proceed through an asynchronous concerted mechanism with a polar nature. shd-pub.org.rs This means that while the new bonds are formed in a single step, the bond formation is not perfectly synchronized, leading to a transition state with some charge separation. Understanding these mechanistic details is essential for controlling reaction outcomes and optimizing reaction conditions.
Influence of Bromine Substitution on Electronic Properties and Reactivity Profiles
Furthermore, the position of the bromine atom is critical. For example, in Diels-Alder reactions, 3,5-dibromo-2H-pyran-2-one exhibits lower activation free energies compared to its mono-brominated counterparts, such as 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one. shd-pub.org.rs This is attributed to the enhanced electron-withdrawing effect of the two bromine atoms, which further lowers the LUMO energy and accelerates the reaction. shd-pub.org.rs
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential | -3.9134 |
| Chemical Hardness | 1.9781 |
| Chemical Softness | 0.5055 |
| Electrophilicity Index | 3.8711 |
Biological Activities and Medicinal Chemistry Research Involving 4 Bromo 2h Pyran 2 One Derivatives
Exploration of Broad-Spectrum Pharmacological Activities of Pyranone Derivatives
Derivatives of 2H-pyran-2-one have been extensively investigated and have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for drug discovery and development.
Antimicrobial and Antibacterial Efficacy
Pyranone derivatives are recognized for their significant antimicrobial properties. researchgate.net Synthetic strategies, such as multicomponent reactions, have been employed to generate libraries of 4H-pyran derivatives for antimicrobial screening. ekb.eg These compounds have been evaluated against a variety of microorganisms, including Gram-positive and Gram-negative bacteria. ekb.eg
For instance, certain 4H-pyran derivatives have shown remarkable antimicrobial activity, with inhibition zones and minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamycin. ekb.eg Specifically, derivatives have demonstrated efficacy against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ekb.eg In some studies, synthesized 4H-pyran derivatives inhibited Gram-positive isolates with lower IC50 values than ampicillin. mdpi.com The antimicrobial potential of these compounds is often attributed to their unique structural features which can be fine-tuned through chemical synthesis. nih.gov
Interactive Table: Antimicrobial Activity of Selected Pyranone Derivatives
| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4H-pyran derivative 4b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Zone of Inhibition, MIC | Comparable to Gentamycin | ekb.eg |
| 4H-pyran derivative 7 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Zone of Inhibition, MIC | Comparable to Gentamycin | ekb.eg |
| 4H-pyran derivative 4g | Gram-positive isolates | IC50 | Lower than Ampicillin | mdpi.com |
Antifungal and Antiviral Properties
The therapeutic potential of pyranone derivatives extends to antifungal and antiviral applications. researchgate.netsemanticscholar.org Studies have shown that certain pyranone-containing compounds exhibit potent inhibitory activity against various fungal pathogens. For example, some derivatives have been effective against Candida albicans and Aspergillus niger, with activity comparable to the standard antifungal drug ketoconazole. ekb.eg The structural framework of 2-pyrones is found in a number of natural products that possess broad-spectrum biological activity, including antifungal effects. researchgate.net
In addition to their antifungal properties, pyran derivatives have also been investigated for their antiviral activity. semanticscholar.org The core pyran structure is considered a valuable scaffold in the development of new agents against viral infections. nih.gov
Anticancer and Cytotoxic Effects
The anticancer and cytotoxic activities of pyranone derivatives are well-documented. researchgate.netsemanticscholar.org These compounds have been shown to inhibit the growth of various cancer cell lines. For instance, substituted 4-amino-2H-pyran-2-one (APO) analogs have been identified as a class of cytotoxic agents with significant tumor cell growth inhibitory activity in vitro. nih.gov
Research has demonstrated that certain 2-pyrone derivatives exhibit potent growth inhibitory activities against human ovarian carcinoma (A2780) and human chronic myelogenous leukemia (K562) cell lines. researchgate.net The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis in cancer cells. Some spiro-4H-pyran derivatives, for example, have been shown to up-regulate Bax expression and down-regulate Bcl-2 expression, indicating the involvement of the mitochondrial pathway of apoptosis. rsc.org Furthermore, certain 4H-pyran derivatives have demonstrated the ability to suppress the proliferation of HCT-116 human colorectal cancer cells. mdpi.com
Interactive Table: Cytotoxic Activity of Selected Pyranone Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-phenylethynyl-6-methyl-2-pyrone | A2780, K562 | Growth Inhibition | Potent | researchgate.net |
| 4-amino-2H-pyran-2-one (APO) analog 27 | Various tumor cells | ED50 | 0.059–0.090 μM | nih.gov |
| 4H-pyran derivative 4d | HCT-116 | IC50 | 75.1 µM | mdpi.com |
| 4H-pyran derivative 4k | HCT-116 | IC50 | 85.88 µM | mdpi.com |
Anti-inflammatory and Antioxidant Potential
Pyranone derivatives have also been explored for their anti-inflammatory and antioxidant properties. semanticscholar.orgnih.gov The pyran scaffold is present in many natural compounds, such as flavonoids, which are known for their potent antioxidant and anti-inflammatory effects. researchgate.net The introduction of bromine into flavonoid structures has been shown to enhance their antioxidant activity. researchgate.net This suggests that brominated pyranones could also possess significant antioxidant potential.
The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals. For example, certain 4H-pyran derivatives have demonstrated strong DPPH radical scavenging and reducing potencies. mdpi.com The anti-inflammatory activity of pyran-containing compounds is linked to various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways. nih.govscielo.br
Other Bioactivities (e.g., Antidiabetic, Herbicidal, Hepatoprotective)
Beyond the aforementioned activities, the diverse chemical space of pyranone derivatives has led to the discovery of other important biological properties. Some pyranone and their isosteres have been found to exhibit promising antidiabetic activities. researchgate.net Additionally, pyran derivatives have been investigated for their potential use as agrochemicals, including as herbicides. nih.gov The broad applicability of these compounds underscores their importance as versatile scaffolds in the development of new bioactive molecules.
Mechanistic Investigations of Biological Action of Brominated Pyranones
Understanding the mechanism of action is crucial for the development of therapeutic agents. For brominated pyranones, their biological effects are believed to be influenced by the physicochemical properties conferred by the bromine atom. Bromination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets. researchgate.net
The introduction of bromine, a radical scavenger group, can enhance the antioxidant activity of the parent compound. researchgate.net In the context of anticancer activity, the mechanisms can be multifaceted. For instance, some pyran derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby blocking cancer cell proliferation. mdpi.comnih.gov Molecular docking studies have suggested that these derivatives can bind to the ATP binding pocket of CDK2. nih.gov Furthermore, the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2 is another key mechanism. rsc.org The specific mechanisms of action for brominated pyranones are an active area of research, with studies aiming to elucidate how the bromine substitution influences target binding and biological response.
Molecular Target Identification and Binding Studies
Derivatives of 4-Bromo-2H-pyran-2-one have been investigated for their interactions with various molecular targets, primarily in the context of antimicrobial and anticancer research. Key targets identified include bacterial proteins involved in cell-to-cell communication and essential enzymes for DNA replication.
One of the most well-documented molecular targets is the LasR protein in Pseudomonas aeruginosa. nih.gov LasR is a transcriptional regulator that plays a pivotal role in the quorum sensing (QS) pathway, a system that bacteria use to coordinate gene expression with population density. nih.gov Molecular docking and in vitro studies have shown that pyrone-derived ligands can bind to the active site of LasR, effectively inhibiting its function. nih.gov This binding interferes with the attachment of the native autoinducer molecule, N-(3-oxododecanoyl)homoserine lactone (OdDHL), thereby disrupting the entire QS signaling cascade. nih.gov
Another significant molecular target for compounds with related heterocyclic scaffolds is DNA gyrase . nih.govnih.gov This essential bacterial enzyme is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair. nih.govmdpi.com DNA gyrase is composed of two GyrA and two GyrB subunits. nih.govmdpi.com Inhibitors can target the catalytic site on the GyrA subunit or the ATP-binding site on the GyrB subunit, disrupting the enzyme's function of DNA cleavage and re-ligation. nih.gov While direct binding studies of this compound itself to DNA gyrase are not extensively detailed, the broader class of pyran-containing structures is recognized for its potential to interact with this validated antibacterial target. nih.gov
Interference with Cellular Pathways
The interaction of this compound derivatives with their molecular targets leads to the disruption of critical cellular pathways, underpinning their biological effects.
Quorum Sensing (QS) Pathway: By targeting the LasR protein, pyranone derivatives interfere with the QS pathway in Gram-negative bacteria like P. aeruginosa. nih.govfrontiersin.org QS is a cell-to-cell communication mechanism that allows bacteria to regulate collective behaviors such as virulence factor production and biofilm formation. nih.govfrontiersin.org The binding of a pyranone inhibitor to LasR prevents the activation of genes responsible for these pathogenic traits. nih.gov This disruption, often referred to as quorum quenching, reduces the bacteria's ability to establish infections and can increase their susceptibility to conventional antibiotics without directly killing them, which may reduce the pressure for developing resistance. nih.gov
DNA Gyrase and DNA Replication Pathway: Inhibition of DNA gyrase directly obstructs the pathway of DNA replication in bacteria. nih.govmdpi.com By stabilizing the complex between gyrase and cleaved DNA, inhibitors prevent the re-ligation of the DNA strands. mdpi.comresearchgate.net This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. researchgate.net This mechanism of action makes DNA gyrase an attractive target for developing new antibacterial agents. nih.gov
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a fundamental intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. nih.govnih.gov In many forms of cancer, this pathway is overactive, promoting tumor growth and resistance to apoptosis. nih.gov The pathway is initiated by the activation of PI3K, which phosphorylates PIP2 to form PIP3. nih.gov PIP3 then recruits and activates Akt, which in turn phosphorylates a host of downstream targets to exert its effects. nih.govnih.gov While natural products are known to inhibit this pathway, the specific role of this compound derivatives in modulating PI3K/Akt signaling is an area of ongoing research. nih.gov
Ras/Raf-1/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell division, differentiation, and survival. nih.govnih.gov This pathway is frequently mutated in human cancers, leading to uncontrolled cell proliferation. nih.gov The cascade begins with the activation of Ras, which then recruits and activates Raf kinase. nih.gov Raf subsequently phosphorylates and activates MEK, which in turn activates ERK. nih.govnih.gov Activated ERK can then phosphorylate numerous cytoplasmic and nuclear substrates. nih.gov The potential for pyranone-based compounds to interfere with this pathway is of significant interest in cancer drug discovery.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. scirp.org For derivatives of 2H-pyran-2-one, SAR studies have been crucial in identifying the structural features necessary for potent and selective biological effects, particularly in anticancer research. nih.govnih.gov
Research on 4-amino-2H-pyran-2-one (APO) analogs, derived from a simplified monocyclic scaffold, has established preliminary SAR for in vitro cytotoxic activity. nih.gov These studies revealed several key determinants for antitumor efficacy:
Substitution at the 6-position: An aromatic ring, such as a phenyl or styryl group, at the 6-position of the pyranone ring is critical for antitumor activity. nih.gov Analogs with smaller alkyl groups like methyl and isopropyl were inactive, whereas those with longer or cyclic alkyl groups (pentyl, cyclopentyl) showed moderate activity. nih.gov
Substitution at the 4-position: A secondary amine at the 4-position is preferred over a tertiary amine. Furthermore, aromatic amine groups at this position are crucial for activity, and additional substituents on this aromatic amine can further increase potency. nih.gov
Effect of Specific Groups: The presence of a 3'-bromophenyl group was found to cause a significant loss of potency in related scaffolds, highlighting the sensitivity of the target interaction to specific electronic and steric properties. nih.gov
These SAR studies allow for the rational design of more potent and selective molecules by modifying the pyranone core, which can accelerate the drug discovery process. scirp.orgnih.gov
Table 1: SAR Findings for 4-Amino-2H-pyran-2-one (APO) Analogs
| Position on Pyranone Ring | Substituent Type | Effect on Anticancer Activity | Reference |
|---|---|---|---|
| 6-Position | Aromatic (Phenyl, Styryl) | Critical for activity | nih.gov |
| 6-Position | Short Alkyl (Methyl, Isopropyl) | Inactive | nih.gov |
| 6-Position | Long/Cyclic Alkyl (Pentyl, Cyclopentyl) | Moderate activity | nih.gov |
| 4-Position | Secondary Amine | Preferred over tertiary amine | nih.gov |
| 4-Position | Aromatic Amine | Crucial for activity | nih.gov |
Role of this compound as a Scaffold in Drug Discovery
The 2H-pyran-2-one ring system is a highly valued "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its presence in numerous natural products with diverse biological activities and its synthetic versatility, which allows for the creation of large libraries of compounds for drug screening. researchgate.netimist.maresearchgate.net Pyran-2-one derivatives are considered powerful building blocks for the synthesis of a wide range of other heterocyclic systems. imist.maresearchgate.netresearchgate.net
The pyran-2-one core is stable and can be prepared from readily available starting materials. researchgate.netmdpi.com Its structure contains multiple reactive sites (electrophilic and nucleophilic centers) that can be selectively modified, enabling the generation of functionally diverse molecules. imist.maresearchgate.net This synthetic tractability has been exploited to produce compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov
For example, in the search for new anticancer agents, a simplified monocyclic 4-amino-2H-pyran-2-one (APO) scaffold was designed based on the more complex structure of the natural product neo-tanshinlactone. nih.gov This strategy of scaffold simplification led to the discovery of new lead compounds with significant and potent tumor cell growth inhibitory activity. nih.gov The use of the 2H-pyran-2-one scaffold allows researchers to explore chemical space efficiently and develop novel chemical entities with improved pharmacological profiles. researchgate.netmdpi.com
Natural Occurrence and Biosynthesis of Related Pyranone Derivatives
The 2H-pyran-2-one structural motif is widespread in nature and is a core component of many biologically active natural products. nih.govmdpi.comnih.gov These compounds are found in a variety of organisms, including fungi, plants, and bacteria. nih.govmdpi.comresearchgate.netnih.gov Fungal metabolites are a particularly rich source of pyranone derivatives, with well-known examples including mellein and ochratoxin A, which exhibit a range of biological activities from nephrotoxic to immunosuppressant. nih.gov Pyranone structures are also found in plant secondary metabolites, such as those isolated from the leaves of Livistona australis. researchgate.net
The biosynthesis of many 4-hydroxy-2-pyrone natural products is often a biomimetic process carried out by polyketide synthases (PKS). urfu.ru This process typically involves the cyclization of 1,3,5-tricarbonyl compounds, which are assembled from simple building blocks like acetyl-CoA and malonyl-CoA through repeated Claisen-type condensations. urfu.ru Key intermediates in this biosynthetic pathway include triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid. urfu.ru
Synthetic chemists have adopted these biomimetic strategies to construct pyranone rings in the laboratory. urfu.ruresearchgate.net The total synthesis of many pyranone-containing natural products, such as (+)-dermolactone and (–)-semixanthomegnin, often begins with simple, chiral starting materials like propylene oxide, which are then elaborated into the final complex structures. nih.govmdpi.com This synergy between understanding natural biosynthetic pathways and developing synthetic methodologies continues to drive the discovery and creation of novel pyranone derivatives. mdpi.comurfu.ru
Advanced Spectroscopic Characterization in Mechanistic Studies of 4 Bromo 2h Pyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and mechanistic investigation of molecules such as 4-Bromo-2H-pyran-2-one, also known as 4-bromocoumalin. This non-destructive analytical method provides granular insights into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13), which is invaluable for elucidating reaction mechanisms, determining molecular structures, and understanding the electronic properties of a molecule.
In the context of mechanistic studies involving this compound, NMR spectroscopy is instrumental in tracking the transformation of reactants to products. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, researchers can identify the positions of atoms within the molecule, deduce the connectivity between them, and observe changes in the molecular structure during a chemical reaction.
The presence of the bromine atom at the C4 position of the 2H-pyran-2-one ring significantly influences the electronic distribution within the molecule. This, in turn, affects the chemical shifts of the protons and carbons in the heterocyclic ring. For instance, the electronegativity and the anisotropic effects of the bromine atom are expected to deshield the adjacent protons and carbons, leading to downfield shifts in the NMR spectrum.
A detailed analysis of the ¹H NMR spectrum of this compound would reveal distinct signals for the vinylic protons at the C3, C5, and C6 positions. The coupling patterns between these protons, observed as splitting of the signals, would provide definitive evidence for their relative positions on the pyranone ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for each of the five carbon atoms in the heterocyclic ring and the carbonyl carbon. The chemical shift of the C4 carbon, directly bonded to the bromine atom, would be particularly informative.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.4 - 6.6 | d | ~1.5 - 2.5 |
| H-5 | 6.3 - 6.5 | dd | ~5.0 - 6.0, ~1.5 - 2.5 |
| H-6 | 7.6 - 7.8 | d | ~5.0 - 6.0 |
Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 162 |
| C-3 | 115 - 117 |
| C-4 | 105 - 107 |
| C-5 | 110 - 112 |
| C-6 | 145 - 147 |
Future Research Directions and Translational Perspectives for 4 Bromo 2h Pyran 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic methods for 4-bromo-2H-pyran-2-one is a paramount objective for future research. While classical approaches have been established, the focus is now shifting towards methodologies that minimize environmental impact and enhance atomic economy. Key areas of future investigation will include the development of catalytic systems, such as those employing transition metals or organocatalysts, to facilitate the synthesis of the this compound scaffold from readily available starting materials under milder reaction conditions.
Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic strategies. This includes the use of renewable feedstocks, the exploration of alternative and safer solvent systems, and the implementation of continuous flow technologies. Flow chemistry, in particular, offers the potential for improved reaction control, enhanced safety, and facile scalability, making it an attractive avenue for the industrial production of this compound and its derivatives. Biocatalysis, leveraging enzymes to perform specific transformations, also represents a promising frontier for the enantioselective synthesis of chiral this compound analogues.
Deeper Understanding of Complex Reaction Mechanisms
A more profound and quantitative understanding of the reaction mechanisms governing the transformations of this compound is crucial for its rational application in synthesis. Future research will likely involve a synergistic approach combining advanced experimental techniques with computational modeling. In-depth kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates will provide valuable empirical data.
Complementing these experimental efforts, computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in elucidating the intricate details of reaction pathways. These theoretical studies can provide insights into transition state geometries, activation energies, and the electronic factors that dictate the regio- and stereoselectivity of reactions involving this compound. A deeper mechanistic understanding will not only allow for the optimization of existing reactions but also enable the prediction and discovery of novel transformations, thereby expanding the synthetic utility of this versatile building block.
Rational Design and Synthesis of Advanced Derivatives with Tuned Reactivity
The ability to fine-tune the reactivity of the this compound core is a key objective for the synthesis of advanced derivatives with specific functionalities. Future research will focus on the rational design of analogues where the electronic and steric properties are systematically modulated. This can be achieved through the introduction of various substituents at different positions of the pyranone ring. For instance, the strategic placement of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the diene system in cycloaddition reactions or the susceptibility of the C-Br bond to undergo coupling reactions.
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be pivotal in guiding the design of these next-generation derivatives. By correlating the structural modifications with observed changes in reactivity and other chemical properties, predictive models can be developed. This rational design approach will facilitate the synthesis of derivatives with tailored reactivity for specific applications, such as in the construction of complex molecular architectures or the development of novel functional materials.
Preclinical Development of this compound-based Bioactive Compounds
The 2-pyrone scaffold is a recognized pharmacophore present in numerous natural products with diverse biological activities. The introduction of a bromine atom at the 4-position of the 2H-pyran-2-one ring offers a handle for further chemical modification, making it an attractive starting point for the development of new therapeutic agents. Future preclinical research will likely focus on the synthesis and biological evaluation of libraries of this compound derivatives against a wide range of therapeutic targets.
Promising areas of investigation include the development of novel anticancer agents, antivirals, and anti-inflammatory drugs. For example, the pyran-2-one nucleus has been identified as a key component in some HIV-1 protease inhibitors. The bromine atom on the this compound core can be exploited for the introduction of various side chains to optimize binding affinity and pharmacokinetic properties. Rigorous preclinical studies, including in vitro and in vivo assays, will be essential to identify lead compounds with potent and selective biological activity, paving the way for their further development as clinical candidates.
Exploration of New Application Areas Beyond Medicinal Chemistry
While the primary focus of this compound research has been in the realm of medicinal chemistry, its unique chemical properties suggest potential applications in other scientific and technological domains. Future research should aim to explore these untapped possibilities. For instance, the conjugated π-system of the pyranone ring, which can be further extended through chemical modifications at the bromine position, makes these compounds interesting candidates for the development of novel organic materials with specific optical or electronic properties.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-2H-pyran-2-one, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via bromination of 2H-pyran-2-one derivatives. A common approach involves electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF or CCl₄) and stoichiometric ratios are critical to avoid over-bromination. For example, highlights a related synthesis of brominated pyranones using bromoacetyl intermediates, where reaction time and temperature significantly affect regioselectivity and purity . Post-synthesis purification via recrystallization or column chromatography is recommended, with characterization by NMR and HPLC (≥95% purity).
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the presence of the pyranone ring (characteristic carbonyl peak at ~170 ppm in C NMR) and bromine-induced deshielding effects on adjacent protons .
- X-ray Crystallography: Single-crystal X-ray diffraction (as demonstrated in for a brominated pyrrole analog) provides definitive bond lengths and angles. For example, mean σ(C–C) = 0.005 Å and R factor = 0.034 ensure structural accuracy .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₅H₃BrO₂ requires m/z 189.93) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromine atom in this compound serves as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:
- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands that balance activity and stability.
- Base Optimization: K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., THF/DMF) facilitates transmetallation.
- Steric Effects: The pyranone ring’s planar structure may limit steric hindrance, enhancing coupling efficiency. discusses analogous brominated aryl systems in drug discovery, where reaction scalability and byproduct formation are monitored via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data for brominated pyranones?
Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial effects) often stem from:
- Assay Variability: Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Structural Analog Confusion: Differentiate this compound from isomers (e.g., 5-bromo derivatives) using HPLC retention times and UV spectra .
- Mechanistic Studies: Use proteomics or transcriptomics (e.g., RNA-seq) to identify target pathways. demonstrates how metalation studies (e.g., LiHMDS in THF) can reveal reactive sites influencing biological activity .
Q. What advanced computational tools predict the metabolic fate of this compound in pharmacological studies?
Methodological Answer:
- In Silico Metabolism Prediction: Tools like PISTACHIO and REAXYS_BIOCATALYSIS model phase I/II metabolism (e.g., CYP450-mediated oxidation or glucuronidation). emphasizes database-driven predictions for brominated heterocycles, prioritizing plausible metabolites for in vitro validation .
- Docking Simulations: Molecular docking (AutoDock Vina) assesses interactions with enzymes like cytochrome P450, highlighting potential toxicity or bioactivation pathways.
Analytical and Experimental Design Questions
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA at intervals (0, 7, 14 days).
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life. (NIST data) provides reference thermodynamic parameters for pyranone derivatives .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the carbonyl group (e.g., acetal formation) to prevent nucleophilic attack during alkylation/amination .
- Low-Temperature Reactions: Perform lithiation (e.g., LDA at -78°C) to control reactivity, as shown in for regioselective metalation .
Data Interpretation and Reporting
Q. How can crystallographic data (e.g., CIF files) enhance reproducibility in synthetic studies?
Methodological Answer:
- Deposit CIF Files: Public repositories like the Cambridge Structural Database (CSD) ensure transparency. and provide examples of crystallographic reporting (R factor < 0.05, data-to-parameter ratio > 12) .
- Validate Hydrogen Bonding: Use Mercury software to analyze intermolecular interactions influencing crystal packing and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
